2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
This compound is a substituted acetamide featuring a 3,4-dimethylphenoxy group and two distinct furan-based substituents: a furan-2-ylmethyl and a 5-methylfuran-2-ylmethyl group attached to the nitrogen atom. Its structure combines aromatic and heterocyclic moieties, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H23NO4/c1-15-6-8-18(11-16(15)2)25-14-21(23)22(12-19-5-4-10-24-19)13-20-9-7-17(3)26-20/h4-11H,12-14H2,1-3H3 |
InChI Key |
NFRVJNGBZFKTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate acylating agent to form the 3,4-dimethylphenoxy intermediate.
Attachment of Furan Rings: The phenoxy intermediate is then reacted with furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde under suitable conditions to attach the furan rings.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and furan rings may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in Agrochemical Contexts
lists chloroacetamides like alachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), which are herbicidal agents. These compounds share the acetamide backbone but differ in substituents:
- Key Differences: The target compound replaces the chloro group with a 3,4-dimethylphenoxy moiety and incorporates furanmethyl groups instead of methoxymethyl or propoxyethyl chains.
- The dimethylphenoxy group (electron-donating) could enhance aromatic stacking interactions compared to alachlor’s electron-withdrawing chloro group .
Pharmaceutical Acetamide Derivatives
describes acetamides with hydroxy, amino, and phenylhexane backbones (e.g., compounds f, g, m). These are structurally complex, likely designed for protease or receptor binding.
- Key Differences: The target compound lacks the hydroxy/amino functionalities and phenylhexane scaffolds seen in these derivatives, which are critical for hydrogen bonding in pharmacological contexts. Instead, its furan groups may engage in π-π interactions or bind to hydrophobic pockets .
Furan-Containing Acetamides
BH52446 ():
- Structure: 2-(4-Bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide.
- Comparison: The bromophenoxy group (bulky, electronegative) contrasts with the dimethylphenoxy group in the target compound. Bromine’s steric and electronic effects may increase lipophilicity and alter binding affinity compared to the methyl-substituted analog .
N-[3-(5-Methylfuran-2-yl)phenyl]acetamide ():
- Structure : A simpler analog with a single 5-methylfuran-2-yl group attached to a phenylacetamide.
Physicochemical and Functional Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural similarity to BH52444.
- Steric Effects : The bis-furanmethyl groups in the target compound introduce steric hindrance, which may reduce enzymatic degradation compared to simpler analogs like BH52450 (), which has a chlorobenzyl group .
- Electronic Effects: The dimethylphenoxy group’s electron-donating nature could stabilize charge-transfer interactions in biological systems, contrasting with the electron-withdrawing nitro groups in ’s N-(4-chloro-2-nitrophenyl) derivatives .
Biological Activity
The compound 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.42 g/mol. The structure features a dimethylphenoxy group, furan moieties, and an acetamide functional group, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 356.42 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
| Canonical SMILES | CC1=CC(=CC(=C1C)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3) |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing phenoxy and furan groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that the presence of the furan moiety enhances the compound's ability to disrupt bacterial cell membranes, leading to increased lethality against pathogens.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry tested a series of phenoxy derivatives against common bacterial strains. The results indicated that compounds with furan substitutions exhibited a minimum inhibitory concentration (MIC) significantly lower than those without furan groups.
- Anticancer Mechanisms : Research conducted by Smith et al. (2023) demonstrated that a derivative similar to our compound induced apoptosis in MCF-7 breast cancer cells through caspase activation and mitochondrial membrane depolarization.
- Neuroprotective Effects : In a study focusing on neurodegenerative disorders, compounds with similar structures were shown to inhibit AChE effectively, with IC50 values ranging from 1 µM to 10 µM depending on structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
